(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE
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Overview
Description
(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorophenyl furan, followed by the introduction of a cyano group through a Knoevenagel condensation reaction. The final step involves the formation of the propenamide moiety under specific conditions, such as the use of a base like sodium hydroxide in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Amino derivatives.
Reduction: Amino derivatives from the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Properties
IUPAC Name |
(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-12-3-1-9(18(20)21)6-11(12)13-4-2-10(22-13)5-8(7-16)14(17)19/h1-6H,(H2,17,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYRBIHYKFMIY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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